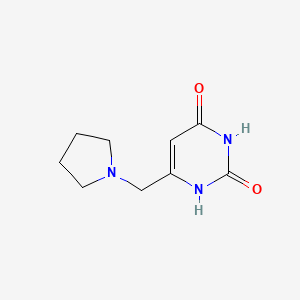

6-(1-Pyrrolidinylmethyl)uracil

Description

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

6-(pyrrolidin-1-ylmethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13N3O2/c13-8-5-7(10-9(14)11-8)6-12-3-1-2-4-12/h5H,1-4,6H2,(H2,10,11,13,14) |

InChI Key |

GMKBGSQHIXEKEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2=CC(=O)NC(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Uracil Derivatives

*Calculated based on structural formula.

Key Research Findings

Antimicrobial Activity

- 6-Anilinouracil Derivatives: Substitutions at the N3 position (e.g., alkyl groups) significantly enhance antimicrobial activity. For example, 6-(3-ethyl-4-methylanilino)uracil (EMAU) inhibits Bacillus subtilis DNA polymerase III at IC₅₀ values < 1 µM, with growth inhibition in culture at 10 µg/mL .

- 6-Methyluracil : While less potent than EMAU, it serves as a precursor for metal complexes (e.g., Ru(II) or Au(III)) with bactericidal and fungicidal properties .

Anticancer Potential

- 5-Fluorouracil : A cornerstone in cancer therapy, 5-FU inhibits thymidylate synthase, disrupting DNA synthesis in HeLa cells . Machine learning QSAR models highlight the importance of C5/C6 substitutions for antiproliferative effects .

- Hypothesized Activity of this compound: The pyrrolidinylmethyl group may improve membrane permeability and target binding compared to smaller substituents, akin to 6-anilinouracil derivatives .

RNA/DNA Interactions

- Halogenated Uracils (5-FU, 5-BrU) : Enhance triplex formation with dsRNA via improved hydrogen bonding .

- 6-Methyluracil Derivatives : Exhibit sequence-dependent binding to RNA, suggesting substituent bulk influences nucleic acid recognition .

Pharmacokinetic and Stability Considerations

Preparation Methods

Starting Material: Ethyl Acetoacetate

The most widely cited method involves ethyl acetoacetate as the starting material. The process is outlined in CN106632081A and CN104945384A :

-

Chlorination of Ethyl Acetoacetate :

-

Ethyl acetoacetate undergoes chlorination with sulfonyl chloride to form 4-chloroacetyl ethyl acetate.

-

Further chlorination yields 2,4-dichloroacetyl ethyl acetate.

-

-

Cyclization with Urea :

-

Nucleophilic Substitution with Pyrrolidine :

Reaction Scheme :

Direct Coupling via Stille Reaction

Cross-Coupling of Stannylated Pyrimidines

A photostimulated S1 reaction followed by Stille coupling is reported in J. Org. Chem. (2008):

-

Stannylation of 6-Chloro-2,4-dimethoxypyrimidine :

-

Reaction with MeSn ions under UV light yields 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine (95% yield).

-

-

Palladium-Catalyzed Coupling :

-

Hydrolysis to Uracil :

Limitations : Lower yields compared to nucleophilic substitution routes.

Improved Industrial-Scale Synthesis

Optimization for Purity and Cost Efficiency

US9868706B2 and CN104945384A highlight industrial refinements:

-

Base Selection : Sodium methoxide replaces expensive DBU, reducing costs.

-

Purification : Recrystallization from acetone or methanol improves purity to >99.5%.

-

Scalability : Batch sizes up to 50 kg with consistent yields of 65–85%.

Table 1: Comparative Analysis of Key Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Chlorination/Substitution | Ethyl acetoacetate | Polyphosphoric acid | 85–92 | 99.5 | High |

| Stille Coupling | 6-Chloropyrimidine | Pd(PPh) | 43–57 | 95 | Moderate |

| Industrial Process | 5-Chloro-6-(chloromethyl)uracil | Sodium methoxide | 65–85 | 99.8 | High |

Mechanistic Insights and Side Reactions

Competing Pathways

Solvent Effects

Recent Advances

Q & A

Q. What are the established synthetic pathways for 6-(1-Pyrrolidinylmethyl)uracil, and what analytical techniques validate its structure?

- Methodological Answer : A common approach involves functionalizing the 6-methyl group of uracil derivatives. For example, 6-Methyluracil (CAS 626-48-2) can be synthesized via condensation of urea with diketene in acidic conditions, as demonstrated in classical methods . Subsequent modification of the methyl group via nucleophilic substitution with pyrrolidine derivatives (e.g., using chlorinating agents like sulfuryl chloride to generate 6-(chloromethyl) intermediates) enables the introduction of the pyrrolidinyl moiety . Structural validation typically employs H/C NMR to confirm substitution patterns and LC-MS/MS for purity assessment .

Q. How do researchers screen the biological activity of this compound derivatives?

- Methodological Answer : Initial screening often involves in vitro assays targeting enzymes or receptors relevant to uracil’s pharmacological profile (e.g., antiviral or anticancer targets). For instance, palladium-catalyzed coupling reactions can generate structurally diverse uracil derivatives for structure-activity relationship (SAR) studies. Bioactivity is assessed via cytotoxicity assays (e.g., MTT) or enzyme inhibition kinetics, with data analyzed using nonlinear regression models to determine IC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer : Competing reactions (e.g., over-chlorination or oxidation) can be mitigated by controlling stoichiometry and temperature. For example, chlorination of 6-Methyluracil with sulfuryl chloride in acetic acid requires precise molar ratios (1:1.2 for uracil:SOCl) and temperatures below 40°C to avoid polysubstitution . Reaction progress can be monitored via thin-layer chromatography (TLC) or in situ FTIR. Post-synthesis, column chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates the target compound .

Q. What advanced spectroscopic techniques resolve ambiguities in the substitution patterns of this compound?

- Methodological Answer : 2D-NMR (e.g., HSQC, HMBC) is critical for distinguishing between N- and O-alkylation. For example, H-C HMBC correlations can confirm the attachment of the pyrrolidinylmethyl group to the pyrimidine ring’s 6-position rather than the 5-oxygen. X-ray crystallography provides definitive confirmation of regiochemistry, while high-resolution mass spectrometry (HRMS) verifies molecular formula .

Q. How do researchers address contradictions in reported reactivity of 6-substituted uracils?

- Methodological Answer : Divergent reactivity (e.g., nucleophilic substitution at methyl vs. ring positions) may arise from solvent polarity or catalyst effects. Systematic kinetic studies using competition experiments (e.g., bromouracil irradiation with radical scavengers) can isolate electron transfer pathways . Computational modeling (DFT) further elucidates transition states and electronic effects influencing regioselectivity .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response data in uracil derivative studies?

- Methodological Answer : Dose-response curves are typically fitted using a four-parameter logistic model (Hill equation) in software like GraphPad Prism. Outliers are identified via residual analysis, and significance is assessed using ANOVA with post-hoc corrections (e.g., Tukey’s test). For high-throughput screening, machine learning algorithms (e.g., random forests) prioritize compounds with favorable pharmacodynamic profiles .

Q. How can researchers design experiments to assess the stability of this compound under physiological conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and analyzing degradation products via HPLC-DAD or UPLC-QTOF. For photostability, samples are exposed to UV light (ICH Q1B guidelines), and degradation kinetics are modeled using first-order rate equations .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.